Field: Medicinal Chemistry
Application: Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Field: Organic Chemistry
3-Methylpyrrolidine is an organic compound classified as a saturated heterocyclic amine. Its molecular formula is C₅H₁₁N, and it features a five-membered ring containing four carbon atoms and one nitrogen atom. The compound has gained attention in various fields due to its unique structural properties and reactivity. The structure can be represented as follows:
3-Methylpyrrolidine is colorless to pale yellow in appearance and has a characteristic amine-like odor. It is soluble in water and various organic solvents, making it versatile for different applications.
These reactions highlight the compound's utility in organic synthesis, particularly in the creation of more complex molecules.
Research indicates that 3-Methylpyrrolidine exhibits significant biological activity. It has been studied for its potential effects on the central nervous system and its role as a precursor in the synthesis of various pharmaceuticals. Some studies suggest that derivatives of 3-methylpyrrolidine may possess analgesic and anti-inflammatory properties, although further research is needed to fully understand its pharmacological profile .
The synthesis of 3-Methylpyrrolidine can be achieved through various methods:
These methods vary in complexity and yield, allowing for flexibility depending on the desired application.
3-Methylpyrrolidine finds applications across several domains:
Studies on the interactions of 3-Methylpyrrolidine with other chemical entities have shown that it can form stable complexes with certain metal ions and organic substrates. These interactions are crucial for its role in catalysis and drug design, where understanding binding affinities can lead to more effective therapeutic agents. Additionally, research into its interactions with biological macromolecules is ongoing to elucidate its potential therapeutic mechanisms .
Several compounds share structural characteristics with 3-Methylpyrrolidine. A comparison with similar compounds highlights its unique features:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Pyrrolidine | Saturated heterocycle | Basic amine; used in pharmaceuticals |
N-Methylpyrrolidone | Solvent; lactam | High polarity; used as a solvent |
2-Piperidinone | Saturated heterocycle | Precursor for various pharmaceuticals |
4-Methylpyridine | Aromatic heterocycle | Used as a building block in organic synthesis |
Among these compounds, 3-Methylpyrrolidine is distinguished by its specific methyl substitution at the third position of the pyrrolidine ring, which influences its reactivity and biological activity compared to others like pyrrolidine or piperidinone .
3-Methylpyrrolidine (CAS: 34375-89-8) is a saturated five-membered nitrogen heterocycle first synthesized in the mid-20th century as part of broader investigations into pyrrolidine derivatives. Its systematic IUPAC name, 3-methylpyrrolidine, reflects the methyl substituent at the third position of the pyrrolidine ring. Early research focused on its structural relationship to naturally occurring pyrrolidine alkaloids, with synthetic routes developed to enable systematic studies of its physicochemical properties. The compound is also known by alternative designations, including Pyrrolidine, 3-methyl- and KYINPWAJIVTFBW-UHFFFAOYSA-N (InChIKey).
As a pyrrolidine derivative, 3-methylpyrrolidine exhibits unique stereoelectronic properties that distinguish it from aromatic analogs like pyrrole. The saturated ring system allows for sp³-hybridized nitrogen, enhancing basicity compared to pyrrole (pKₐ ~10.53). This structural feature enables diverse reactivity patterns, including:
The methyl group at C3 introduces steric effects that influence regioselectivity in synthetic applications, making it a valuable scaffold for designing chiral ligands and pharmaceutical intermediates.
The molecular geometry of 3-methylpyrrolidine is fundamentally governed by the five-membered pyrrolidine ring system, which adopts non-planar conformations to minimize ring strain [6] [7]. The pyrrolidine ring preferentially exists in envelope conformations, where four ring atoms lie approximately in the same plane while one atom is displaced out of this plane [6] [8].
The envelope conformation represents the most stable arrangement for five-membered rings, as it effectively reduces both angle strain and torsional strain [7] [9]. In cyclopentane-like systems, including pyrrolidine derivatives, the internal bond angles in the envelope conformation are approximately 105 degrees, which closely approaches the ideal tetrahedral angle of 109.5 degrees [7]. This conformational preference results in significantly reduced ring strain compared to planar arrangements, with cyclopentane exhibiting approximately 26 kilojoules per mole of ring strain [9].
The pyrrolidine ring undergoes rapid pseudorotation at room temperature, where each of the five ring atoms alternately occupies the out-of-plane position [6] [10]. This dynamic process allows the ring to sample multiple envelope conformations, with the energy barriers between conformers being relatively low [10]. In the case of 3-methylpyrrolidine, the methyl substituent influences the conformational equilibrium by preferentially adopting positions that minimize steric interactions with the ring framework [11].
Computational studies have demonstrated that the conformational behavior of pyrrolidine rings can be characterized by specific puckering parameters, including the pseudorotation phase angle and amplitude [10]. The pyrrolidine ring exhibits two predominant pucker modes: carbon-4 exo and endo envelope conformers, commonly referred to as "up" and "down" conformations respectively [11]. The methyl substituent at the third position affects the relative populations of these conformational states through steric and electronic effects [11].
Table 1: Basic Structural and Physical Properties of 3-Methylpyrrolidine
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C₅H₁₁N | [1] [2] |
Molecular Weight (g/mol) | 85.15 | [1] [2] |
International Union of Pure and Applied Chemistry Name | 3-methylpyrrolidine | [2] |
Chemical Abstracts Service Registry Number | 34375-89-8 | [2] |
Melting Point (°C) | -102.75 | [12] |
Boiling Point (°C) | 116.69 (estimate) | [12] |
Density (g/cm³) | 0.8216 (estimate) | [12] |
Refractive Index | 1.4331 (estimate) | [12] |
Acid Dissociation Constant (predicted) | 10.53±0.10 | [12] |
International Chemical Identifier Key | KYINPWAJIVTFBW-UHFFFAOYSA-N | [2] |
3-Methylpyrrolidine exists as a pair of enantiomers due to the presence of a chiral center at the third carbon atom of the pyrrolidine ring [3] [4]. The two enantiomeric forms are designated as (R)-3-methylpyrrolidine and (S)-3-methylpyrrolidine, based on the Cahn-Ingold-Prelog priority rules for absolute configuration assignment [13] [14].
The (R)-enantiomer, with Chemical Abstracts Service number 69498-24-4, exhibits the rectus configuration at the stereogenic center [3] [4]. This enantiomer is characterized by the Simplified Molecular Input Line Entry System notation C[C@@H]1CCNC1, where the stereochemical descriptor indicates the spatial arrangement of substituents around the chiral carbon [3]. The corresponding (S)-enantiomer, registered as Chemical Abstracts Service number 69498-25-5, possesses the sinister configuration and is represented by the Simplified Molecular Input Line Entry System C[C@H]1CCNC1 .
Both enantiomers are available as hydrochloride salts for enhanced stability and solubility properties [4]. The (R)-3-methylpyrrolidine hydrochloride salt is catalogued under Chemical Abstracts Service number 235093-98-8 and has been described as a chiral amine with specific stereochemical properties that influence its biological activity and molecular interactions [4].
The stereochemical assignment follows the standard Cahn-Ingold-Prelog system, where substituent priorities are determined based on atomic number [13] [14]. In the case of 3-methylpyrrolidine, the nitrogen atom receives the highest priority, followed by the carbon atoms of the ring, with hydrogen receiving the lowest priority [13]. The spatial arrangement of these substituents around the chiral center determines whether the configuration is designated as R or S [14].
The enantiomeric nature of 3-methylpyrrolidine has significant implications for its chemical and biological properties . Enantiomers typically exhibit identical physical properties such as melting point, boiling point, and solubility in achiral environments, but may display markedly different behaviors in chiral environments or when interacting with other chiral molecules [15] [16].
Table 2: Stereochemical Properties of 3-Methylpyrrolidine Enantiomers
Enantiomer | Chemical Abstracts Service Number | Configuration | Simplified Molecular Input Line Entry System | Hydrochloride Salt Chemical Abstracts Service |
---|---|---|---|---|
(R)-3-Methylpyrrolidine | 69498-24-4 | R (rectus) | C[C@@H]1CCNC1 | 235093-98-8 |
(S)-3-Methylpyrrolidine | 69498-25-5 | S (sinister) | C[C@H]1CCNC1 | Not specified |
The structural analysis of 3-methylpyrrolidine can be meaningfully contextualized through comparison with related pyrrolidine derivatives, particularly focusing on the effects of methyl substitution at different positions within the ring system [17] [18]. This comparative approach elucidates the specific structural features and conformational preferences that distinguish 3-methylpyrrolidine from other members of the pyrrolidine family [19] [20].
The positional isomer 2-methylpyrrolidine shares the same molecular formula and weight as 3-methylpyrrolidine but differs in the location of the methyl substituent [19]. While both compounds contain chiral centers, the stereochemical consequences and conformational preferences vary significantly based on the substitution pattern [19]. The 2-position substitution places the methyl group adjacent to the nitrogen atom, creating different steric interactions compared to the 3-position substitution [19].
1-Methylpyrrolidine represents another important comparative compound, where the methyl group is attached to the nitrogen atom rather than a ring carbon [22]. This N-methylation converts the secondary amine of pyrrolidine into a tertiary amine, fundamentally altering the electronic properties and hydrogen bonding capabilities of the molecule [22] [21]. The molecular formula remains C₅H₁₁N with a molecular weight of 85.15 grams per mole, but the structural and chemical properties differ markedly from the carbon-substituted isomers [22].
The comparative analysis reveals that methyl substitution at different positions within the pyrrolidine framework produces distinct effects on molecular geometry, conformational behavior, and chemical reactivity [17] [18]. The five-membered ring system maintains its fundamental envelope conformation preference across all derivatives, but the specific conformational populations and interconversion barriers are influenced by the nature and position of substituents [6] [8].
Research has demonstrated that pyrrolidine derivatives exhibit varying degrees of biological activity and pharmacological properties depending on their substitution patterns [17] [18]. The three-dimensional spatial arrangement of substituents around the pyrrolidine ring significantly influences molecular recognition events and binding interactions with biological targets [17]. This structure-activity relationship underscores the importance of precise structural characterization for understanding the functional properties of pyrrolidine derivatives [18].
Table 3: Comparative Analysis of Pyrrolidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Position | Structural Feature |
---|---|---|---|---|
Pyrrolidine | C₄H₉N | 71.12 | None | Parent compound |
3-Methylpyrrolidine | C₅H₁₁N | 85.15 | Ring carbon 3 | Chiral center at C-3 |
2-Methylpyrrolidine | C₅H₁₁N | 85.15 | Ring carbon 2 | Chiral center at C-2 |
1-Methylpyrrolidine | C₅H₁₁N | 85.15 | Ring nitrogen | Tertiary amine |
The conformational analysis of pyrrolidine derivatives reveals that five-membered rings consistently adopt envelope conformations to minimize ring strain [6] [7]. However, the presence of substituents introduces conformational preferences that can be quantified through computational and experimental methods [23] [10]. The methyl group in 3-methylpyrrolidine preferentially occupies pseudoequatorial positions to minimize steric interactions, leading to a bias in the conformational equilibrium [11].
The cyclization of amine precursors represents one of the most fundamental approaches to 3-methylpyrrolidine synthesis. This methodology primarily involves the intramolecular cyclization of appropriately substituted aminoalkyl compounds to form the five-membered pyrrolidine ring [1] [2].
Mechanisms and Reaction Pathways
The cyclization of 4-aminobutyric acid derivatives proceeds through a nucleophilic attack mechanism where the amino group attacks an electrophilic center within the same molecule. Under acidic conditions using dehydrating agents such as phosphorus oxychloride, the cyclization occurs through formation of an intermediate lactam followed by reduction [1]. The reaction typically requires elevated temperatures (150-200°C) and proceeds with yields ranging from 70-90% [1].
Substrate Scope and Limitations
Primary amine-tethered alkyne precursors have been successfully utilized in copper-catalyzed cyclization reactions. Research demonstrates that substrates bearing geminal substituents (gem-dimethyl effect) undergo more facile cyclization due to the Thorpe-Ingold effect [3]. However, primary amines without geminal groups exhibit poor cyclization efficiency, often resulting in complex mixtures rather than the desired pyrrolidine products [3].
Mechanistic Considerations
Iron(III)-catalyzed intramolecular cyclization of α-substituted amino alkenes provides highly diastereoselective access to trans-2,5-disubstituted pyrrolidines [4]. The mechanism involves initial coordination of the substrate to the iron center, followed by intramolecular cyclization and subsequent protonolysis to release the product. The reaction demonstrates excellent diastereoselectivity (>20:1) and proceeds under mild conditions [4].
Reductive amination represents a versatile and widely employed strategy for 3-methylpyrrolidine synthesis, offering high functional group tolerance and operational simplicity [5] [6].
Direct and Indirect Approaches
Direct reductive amination involves the simultaneous formation of an imine intermediate and its subsequent reduction in a one-pot process. Sodium cyanoborohydride has emerged as the preferred reducing agent due to its ability to selectively reduce imines in the presence of aldehydes [6]. The reaction proceeds under neutral to mildly acidic conditions and typically affords yields of 80-95% [7].
Indirect reductive amination involves the pre-formation and isolation of imine intermediates followed by separate reduction steps. This approach offers greater control over reaction selectivity but requires additional purification steps [6].
Metal-Free Methodologies
Recent advances have focused on developing metal-free reductive amination protocols. Amine-assisted metal-free chemoselective reductive amination of carbonyl compounds proceeds under mild conditions at room temperature without requiring solvents [8]. The methodology demonstrates broad substrate scope and provides tertiary amines with yields up to 93% [8].
Catalyst Development
Iridium-catalyzed transfer hydrogenation has proven highly effective for successive reductive amination of diketones with anilines [9]. Using formic acid as a hydrogen donor, N-aryl-substituted pyrrolidines are obtained in good to excellent yields (80-92%) with water as the solvent [9]. The process demonstrates excellent scalability and can be performed under environmentally benign conditions [9].
The utilization of (S)-malic acid as a chiral pool starting material represents a cost-effective approach to enantiomerically pure 3-methylpyrrolidine alkaloids [10] [11].
Synthetic Route Development
The asymmetric synthesis begins with diastereoselective methylation of dimethyl (S)-malate, followed by two three-step reductive dehydroxylation procedures [10]. This transformation affords dimethyl (R)-2-methylsuccinate with enantiomeric excesses of 80.2% and 84.7% respectively [10] [11]. The methodology has been successfully applied to the total synthesis of natural alkaloids including (R)-leptothoracine and (R)-3-methyl-N-(2-phenylethyl)pyrrolidine [10].
Reaction Optimization
The seven-step synthesis from (S)-malic acid provides overall yields of 15.9% for (R)-leptothoracine, 23.1% for (R)-3-methyl-N-(2-phenylethyl)pyrrolidine, and 17.1% for (3R,2'S)-3-methyl-N-(2-methylbutyl)pyrrolidine [10]. While the overall yields are moderate, the methodology offers access to multiple alkaloid targets from a single chiral precursor [10].
Mechanistic Insights
The key stereochemical outcome is determined during the initial methylation step of dimethyl (S)-malate. The diastereoselective methylation establishes the required stereochemistry that is subsequently carried through the remaining synthetic transformations with minimal erosion of enantiomeric purity [10] [11].
Catalytic enantioselective hydrogenation has emerged as a powerful tool for accessing enantiomerically enriched 3-methylpyrrolidines with high efficiency and selectivity [12] [13].
Cobalt-Catalyzed Hydromethylation
A cobalt-catalyzed asymmetric hydromethylation strategy enables the regio- and enantioselective installation of methyl groups onto 3-pyrrolines [12] [13]. The process employs a commercial cobalt precursor combined with a modified bisoxazoline ligand to achieve outstanding enantioselectivity (>95% ee) [12]. The methodology demonstrates broad substrate scope and excellent functional group tolerance, including compatibility with isotopically labeled substrates such as CD₃I and ¹³CH₃I [12].
Process Development and Optimization
The two-step synthesis of enantioenriched 3-methylpyrrolidine from N-Boc endocyclic olefins provides overall yields of 73-82% [12] [13]. This represents a significant improvement over traditional approaches that required five to six steps under harsh conditions or expensive starting materials [12]. The process has been successfully scaled to 5 mmol with maintained enantioselectivity, demonstrating practical applicability [12].
Mechanistic Studies
Density functional theory calculations confirm the importance of cobalt as the catalytic metal, promoting direct hydromethylation rather than forming C₂-methylated pyrroline byproducts through olefin isomerization [12]. The calculations support a mechanism involving cobalt-hydride addition followed by methyl radical transfer [12].
Industrial production of 3-methylpyrrolidine requires methodologies that balance cost-effectiveness, scalability, and environmental considerations while maintaining product quality and consistency [14] [15].
Continuous Process Development
Industrial-scale production typically employs continuous tube reactors operating under carefully controlled conditions. The reaction of 1,4-butanediol with methylamine in the presence of heterogeneous catalysts provides a cost-effective route to N-methylpyrrolidine derivatives [16]. The process operates at temperatures of 165-200°C and pressures of 17-21 MPa using cobalt and nickel oxide catalysts supported on alumina [16].
Catalyst Development
Heterogeneous catalysts play a crucial role in industrial processes due to their ease of separation and recyclability. Supported metal catalysts, particularly those based on cobalt and nickel, demonstrate excellent activity and selectivity for pyrrolidine synthesis [15]. The catalysts are arranged in fixed-bed configurations with downflow operation to ensure optimal mass transfer and heat management [16].
Process Optimization
Multi-stage purification involving extractive and azeotropic distillation is employed to achieve the required product purity [16]. The process design incorporates cycle gas methods to maximize conversion efficiency and minimize waste generation [16]. Typical industrial processes achieve yields of 75-85% with high product purity suitable for pharmaceutical applications [15].
Economic Considerations
Cost analysis indicates that raw material costs represent the primary economic driver, with methylamine and 1,4-butanediol accounting for approximately 60-70% of production costs [17]. Energy costs associated with high-temperature and high-pressure operations contribute an additional 15-20% to the overall production expense [17].
Flow chemistry has emerged as a transformative technology for 3-methylpyrrolidine synthesis, offering advantages in terms of process control, safety, and scalability [18] [19].
Microreactor Technology
Electroreductive cyclization using flow microreactors enables the synthesis of pyrrolidine derivatives from readily available imine and terminal dihaloalkane precursors [18] [20]. The large specific surface area of microreactors enhances mass transfer efficiency, resulting in improved yields compared to conventional batch processes [18]. Continuous electrolysis for approximately one hour provides preparative-scale quantities with yields of 70-85% [18] [20].
Continuous Flow Protocols
An α-chiral pyrrolidine library has been established via highly diastereoselective continuous flow protocols under mild conditions [19]. The methodology achieves functionalized pyrrolidines in generally high yields (up to 87%) with superior diastereocontrol within 150 seconds residence time [19]. Scale-up in self-designed microfluidic reactors provides throughput of 7.45 g/h, demonstrating potential for large-scale applications [19].
Process Intensification
Flow chemistry enables precise control of reaction parameters including temperature, pressure, and residence time, leading to improved selectivity and reduced byproduct formation [21] [22]. The technology allows for the use of highly reactive intermediates and harsh reaction conditions that would be challenging to implement safely in batch processes [21].
Integration and Automation
Modern flow systems incorporate inline monitoring and automated feedback control to maintain optimal reaction conditions [19] [23]. This level of process control enables real-time optimization and ensures consistent product quality across extended production runs [19]. The technology also facilitates rapid screening of reaction conditions and catalyst systems [23].
Environmental Benefits